Halogen Exchange with CuCl₂: bpy-Br₂ Reacts, bpy-Cl₂ Does Not
When treated with CuCl₂·2H₂O at 45 °C in solution, 6,6'-bis(bromomethyl)-2,2'-bipyridine (bpy‑Br₂) undergoes progressive intramolecular halogen exchange to yield a series of mixed‑halide complexes [Cuᴵᴵ(bpy‑Br₂₋ₓClₓ)(Cl₂₋ᵧBrᵧ)], with compositions evolving over 7 h. In contrast, the chloro analog bpy‑Cl₂ reacts with CuCl₂·2H₂O to cleanly afford only [Cuᴵᴵ(bpy‑Cl₂)Cl₂] and [Cuᴵᴵ(bpy‑Cl₂)Cl₂(H₂O)], with no halogen scrambling observed. The bromine‑specific lability is further demonstrated by the isolation of crystalline mixed‑halide products with quantified Br/Cl occupancy ratios, such as [Cuᴵᴵ(bpy‑Br₁.₈₁Cl₀.₁₉)(Cl₁.₇₀Br₀.₃₀)(H₂O)] [1].
| Evidence Dimension | Intramolecular halogen exchange reactivity with CuCl₂·2H₂O |
|---|---|
| Target Compound Data | Extensive halogen scrambling; yields mixed C–Br/C–Cl and M–Cl/Br products; 7 h reaction at 45 °C followed spectrophotometrically |
| Comparator Or Baseline | 6,6'-Bis(chloromethyl)-2,2'-bipyridine (bpy‑Cl₂): no halogen scrambling; only [Cuᴵᴵ(bpy‑Cl₂)Cl₂] and [Cuᴵᴵ(bpy‑Cl₂)Cl₂(H₂O)] formed |
| Quantified Difference | Qualitative divergence: scrambling vs. non‑scrambling; isolated product Br/Cl ratios as low as Br₁.₈₁Cl₀.₁₉ at carbon and Cl₁.₇₀Br₀.₃₀ at copper |
| Conditions | CuCl₂·2H₂O in solution, 45 °C, monitored by UV‑Vis spectroscopy over 7 h; products crystallized and characterized by single‑crystal X‑ray diffraction |
Why This Matters
The bromine‑specific lability allows controlled introduction of mixed‑halide coordination environments that tune metal center electronics; the chloro analog is inactive for this purpose.
- [1] Ghosh, M.; Biswas, P.; Flörke, U.; Nag, K. Halogen Exchange and Scrambling Between C–X and M–X′ Bonds in Copper, Nickel, and Cobalt Complexes of 6,6′-Bis(bromo/chloromethyl)-2,2′-bipyridine. Structural, Electrochemical, and Photochemical Studies. Inorg. Chem. 2008, 47, 281–296. View Source
